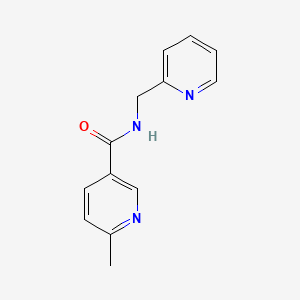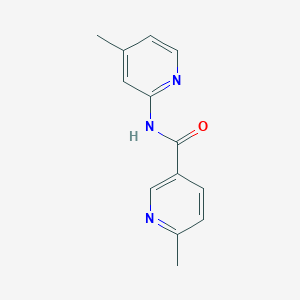![molecular formula C13H16N2O2 B7537686 N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7537686.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide, also known as DMF, is a small molecule drug that has been studied extensively for its potential therapeutic benefits in various diseases. DMF is a white crystalline powder that is soluble in water and organic solvents. It has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties.
Mechanism of Action
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant and detoxification responses. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide also inhibits the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to have anti-inflammatory, immunomodulatory, and neuroprotective properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has also been shown to reduce oxidative stress and promote the survival of neurons.
Advantages and Limitations for Lab Experiments
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide is a small molecule drug that is relatively easy to synthesize and administer. It has been shown to have low toxicity and is generally well-tolerated. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be unstable in certain conditions and may require special handling and storage.
Future Directions
There are several potential future directions for research on N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide. One area of interest is the potential use of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Another area of interest is the development of new synthetic methods for N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanisms of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide and its potential side effects.
Synthesis Methods
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide can be synthesized by several methods, including the reaction of 2-methylfuran-3-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with N,N-dimethylformamide dimethylacetal (N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide-DMA) to yield N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide.
Scientific Research Applications
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been studied extensively for its potential therapeutic benefits in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. In multiple sclerosis, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to reduce the frequency and severity of relapses and slow the progression of disability. In psoriasis, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to improve symptoms and reduce inflammation. In inflammatory bowel disease, N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide has been shown to improve symptoms and reduce inflammation.
properties
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-5-11(15(9)3)8-14-13(16)12-6-7-17-10(12)2/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXYJIGTKVVATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-methylfuran-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7537614.png)
![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7537640.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3-fluorobenzamide](/img/structure/B7537646.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2,4-difluorobenzamide](/img/structure/B7537651.png)
![4-[2-(2-Methoxy-5-methylphenyl)acetyl]piperazin-2-one](/img/structure/B7537657.png)
![2-chloro-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B7537662.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7537664.png)
![N-(2,4-dimethoxyphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7537665.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7537673.png)
![4-bromo-N-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7537678.png)
